(R)-Mesopram-d7
Description
(R)-Mesopram-d7 is a deuterated isotopologue of (R)-Mesopram, a compound of interest in analytical and pharmacological research. The deuterium atoms replace seven hydrogen atoms in the parent molecule, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This isotopic labeling minimizes interference with the analyte’s signal, ensuring precise quantification in complex biological matrices .
The compound is supplied by TRC Canada (CAS No: 1795787-13-1) and distributed globally by companies such as Shanghai Anpel Laboratory Technologies Inc. It is available in 5 mg quantities, primarily for research applications requiring high isotopic purity and stability .
Properties
CAS No. |
1795787-13-1 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
272.352 |
IUPAC Name |
(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2 |
InChI Key |
PCCPERGCFKIYIS-TUGPCONQSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyms |
(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; Daxalipram-d7; Mesopram-d7; SH 636-d7; ZK 117137-d7; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mesopram-d7 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the non-deuterated form of Mesopram.
Deuteration: The hydrogen atoms in Mesopram are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas under specific reaction conditions.
Purification: The deuterated compound is then purified using techniques such as chromatography to obtain ®-Mesopram-d7 with high purity.
Industrial Production Methods
Industrial production of ®-Mesopram-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are synthesized.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
®-Mesopram-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.
Major Products
Oxidation: Oxidized derivatives of ®-Mesopram-d7.
Reduction: Reduced derivatives of ®-Mesopram-d7.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Mesopram-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of SSRIs.
Drug Development: Helps in the development of new SSRIs with improved metabolic stability.
Biological Research: Used in studies related to serotonin reuptake and its effects on the central nervous system.
Medical Research: Investigates the therapeutic potential of SSRIs in treating various psychiatric disorders.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and efficacy.
Mechanism of Action
®-Mesopram-d7 exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, which are responsible for the reuptake of serotonin. The pathways involved include the serotonergic signaling pathway, which plays a crucial role in mood regulation and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of (R)-Mesopram-d7 and Related Compounds
| Property | (R)-Mesopram-d7 | Non-deuterated (R)-Mesopram | Generic Deuterated Standards |
|---|---|---|---|
| Isotopic Purity | ≥98% (7 deuterium atoms) | N/A | Varies (typically 95-99%) |
| Molecular Weight | ~7 Da higher | Base molecular weight | +2–10 Da (depending on label) |
| Primary Use | MS/NMR internal standard | Pharmacological target | Analytical calibration |
| Metabolic Stability | Enhanced (vs. non-deut.) | Subject to metabolic cleavage | Not applicable |
| Cost | Premium (specialized) | Moderate | Variable (based on complexity) |
Key Research Findings
Analytical Utility: Deuterated standards like (R)-Mesopram-d7 exhibit negligible chromatographic shift compared to non-deuterated analogs, enabling co-elution with the target analyte while maintaining distinct MS/MS signatures. This is critical for minimizing matrix effects in bioanalytical workflows .
This underscores the importance of enantiopure standards in pharmacokinetic studies .
Comparative Stability: Deuterated compounds generally exhibit slower metabolic degradation due to the kinetic isotope effect.
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